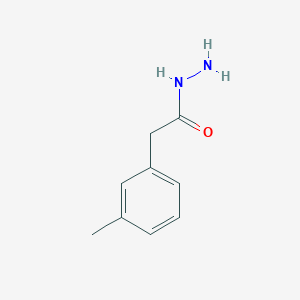
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with two carboxamide groups, each bonded to a 4-methoxy-2-nitrophenyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl rings contributes to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxy-2-nitroaniline, which is then reacted with thiophene-2,5-dicarboxylic acid chloride under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid derivatives.
Reduction: Formation of 4-methoxy-2-aminophenyl derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Applications De Recherche Scientifique
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is largely dependent on its interaction with molecular targets. The compound’s electron-donating and electron-withdrawing groups can influence its binding affinity and reactivity with enzymes or receptors. For example, the nitro groups may participate in redox reactions, while the methoxy groups can enhance solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N5-bis(4-methoxyphenyl)thiophene-2,5-dicarboxamide: Lacks the nitro groups, resulting in different reactivity and applications.
N2,N5-bis(4-nitrophenyl)thiophene-2,5-dicarboxamide: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
N2,N5-bis(4-methoxy-2-nitrophenyl)furan-2,5-dicarboxamide: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is unique due to the combination of methoxy and nitro groups on the phenyl rings, which provides a balance of electron-donating and electron-withdrawing effects. This unique combination enhances its versatility in various chemical reactions and applications in scientific research.
Propriétés
IUPAC Name |
2-N,5-N-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O8S/c1-31-11-3-5-13(15(9-11)23(27)28)21-19(25)17-7-8-18(33-17)20(26)22-14-6-4-12(32-2)10-16(14)24(29)30/h3-10H,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPHAUMJQHOQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)





![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)
